
tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a thioxopyrrolidine ring, and a propanoate ester linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with a thioxopyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thioxopyrrolidine, followed by nucleophilic addition to the acrylate ester. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been reported to enhance the sustainability and versatility of the process .
化学反応の分析
Types of Reactions: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioxopyrrolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Amino esters, alkoxy esters.
科学的研究の応用
Chemistry: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a modulator of enzyme activity. The thioxopyrrolidine moiety can interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing new drugs. Its unique structure allows for the incorporation of various functional groups, enabling the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxopyrrolidine ring can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active thioxopyrrolidine moiety, which can then exert its effects on the target pathways .
類似化合物との比較
tert-Butyl 3-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1-yl)propanoate: This compound has a similar ester linkage and thioxo group but features a dihydropyrimidine ring instead of a thioxopyrrolidine ring.
tert-Butyl 3-(2-oxopyrrolidin-1-yl)propanoate: This compound is similar but contains an oxopyrrolidine ring instead of a thioxopyrrolidine ring.
Uniqueness: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is unique due to the presence of the thioxopyrrolidine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thioxo group can participate in unique interactions and reactions that are not possible with oxygen-containing analogs. This makes the compound valuable for specific applications where sulfur chemistry is advantageous.
特性
CAS番号 |
517104-00-6 |
|---|---|
分子式 |
C11H19NO2S |
分子量 |
229.34 g/mol |
IUPAC名 |
tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3 |
InChIキー |
KFXCMPDJNWKZNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCN1CCCC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)

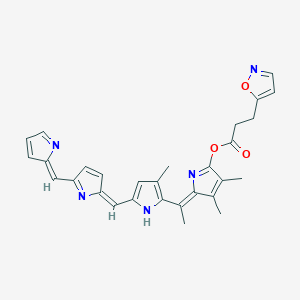
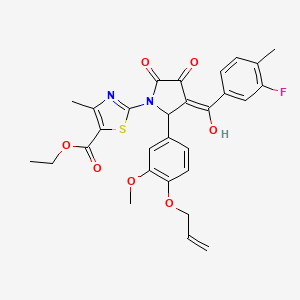

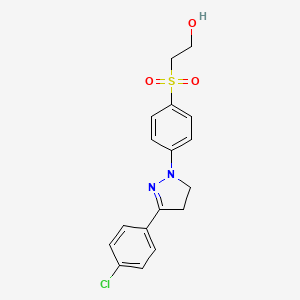
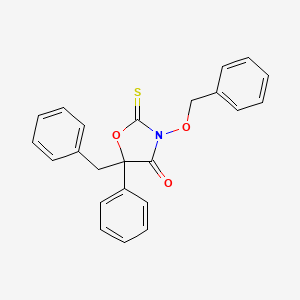
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

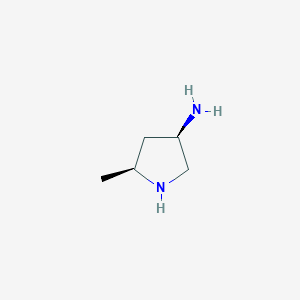
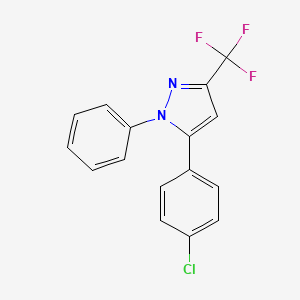
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)

